molecular formula C10H13N3S B14694787 Semicarbazide, 4-allyl-1-phenyl-3-thio- CAS No. 27421-87-0

Semicarbazide, 4-allyl-1-phenyl-3-thio-

Cat. No.: B14694787
CAS No.: 27421-87-0
M. Wt: 207.30 g/mol
InChI Key: ILMQLIPLNJWMGA-UHFFFAOYSA-N
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Description

Semicarbazide, 4-allyl-1-phenyl-3-thio-, is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse biological activities and are used in various chemical and pharmaceutical applications. The compound’s structure includes an allyl group, a phenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 4-allyl-1-phenyl-3-thio-, typically involves the reaction of allyl isothiocyanate with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of semicarbazides often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 4-allyl-1-phenyl-3-thio-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Semicarbazide, 4-allyl-1-phenyl-3-thio-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of semicarbazide, 4-allyl-1-phenyl-3-thio-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s thiosemicarbazide moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Semicarbazide, 4-allyl-1-phenyl-3-thio-, stands out due to its unique combination of an allyl group, a phenyl group, and a thiosemicarbazide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

27421-87-0

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-anilino-3-prop-2-enylthiourea

InChI

InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14)

InChI Key

ILMQLIPLNJWMGA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC1=CC=CC=C1

Origin of Product

United States

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